![molecular formula C13H19NO2 B2704563 tert-Butyl methyl(p-tolyl)carbamate CAS No. 693803-44-0](/img/structure/B2704563.png)
tert-Butyl methyl(p-tolyl)carbamate
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Description
Tert-Butyl methyl(p-tolyl)carbamate is a chemical compound . It is used in various chemical reactions and has several applications in the field of organic chemistry .
Synthesis Analysis
Tert-butyl carbamates can be produced in high yields at low temperatures by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Chemical Reactions Analysis
Tert-butyl carbamates are involved in various chemical reactions. For instance, they are used in palladium-catalyzed synthesis of N-Boc-protected anilines . They can also undergo reactions such as decarboxylation .Scientific Research Applications
Mass Spectrometry Applications
The mass spectrometry of O-alkyl-N-arylsulfonyl carbamates, including tert-butyl methyl(p-tolyl)carbamate, has been investigated. These compounds exhibit unique fragmentation patterns in mass spectrometry, with tert-alkyl-N-arylsulfonyl carbamates showing distinct fragmentation compared to other alkyl substituents. This property makes them useful for detailed mass spectrometric analysis (Daly & Heurtevant, 1970).
Chemical Synthesis and Reactions
Tert-butyl methyl(p-tolyl)carbamate derivatives are utilized in various chemical syntheses and reactions. For example, they have been used in the synthesis and reactions of silyl carbamates, demonstrating their role in chemoselective transformations of amino protecting groups (Sakaitani & Ohfune, 1990).
Crystal Structure Analysis
Carbamate derivatives, including tert-butyl methyl(p-tolyl)carbamate, have been synthesized and analyzed for their crystal structures using X-ray diffraction. The study of their crystal structures helps in understanding the molecular interactions and formation of three-dimensional architectures in these compounds (Das et al., 2016).
Deprotection in Organic Synthesis
These carbamates have been identified as effective substrates for deprotection reactions. Aqueous phosphoric acid has been used as a reagent for deprotecting tert-butyl carbamates, demonstrating the versatility of these compounds in organic synthesis (Li et al., 2006).
Role in Polymer Synthesis
Tert-butyl methyl(p-tolyl)carbamate derivatives play a significant role in polymer chemistry. They have been used in the synthesis of new polymerizable antioxidants, contributing to the development of materials with improved stability and resistance to thermal oxidation (Pan et al., 1998).
Glycosylation in Carbohydrate Chemistry
In carbohydrate chemistry, tert-butyl carbamates are employed in glycosylative transcarbamylation reactions. This process is instrumental in creating novel glycoconjugates, showcasing the utility of these compounds in the synthesis of complex carbohydrates (Henry & Lineswala, 2007).
properties
IUPAC Name |
tert-butyl N-methyl-N-(4-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-6-8-11(9-7-10)14(5)12(15)16-13(2,3)4/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTOGGNSNDIINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(p-tolyl)carbamate |
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